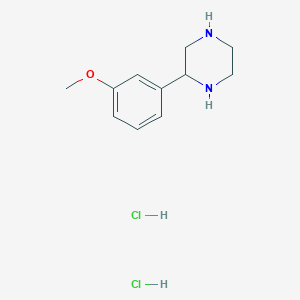

2-(3-Methoxyphenyl)piperazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

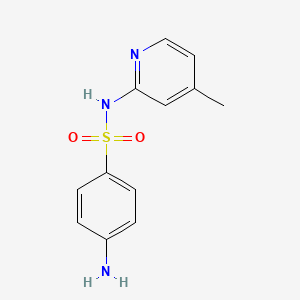

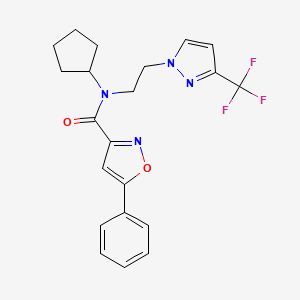

2-(3-Methoxyphenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O . It is a type of piperazine, a class of compounds that are often found in drugs or bioactive molecules .

Synthesis Analysis

There are several synthetic routes for piperazine compounds. One common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .Molecular Structure Analysis

The molecular structure of 2-(3-Methoxyphenyl)piperazine dihydrochloride is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines .Chemical Reactions Analysis

Piperazine-based synthons, which facilitate its insertion into the molecule, have a chemical reactivity that allows for different roles depending on the position in the molecule and on the therapeutic class . For instance, (E)-(2-(phenylsulfonyl)vinyl)benzene was combined with the N1-Ph/N2-Boc piperazine to afford the corresponding product with an E: Z ratio of 94:6 .Scientific Research Applications

Novel Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors

Research into bis(heteroaryl)piperazines (BHAPs), related to 2-(3-Methoxyphenyl)piperazine, has led to the development of novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds have shown significant potency in inhibiting the HIV-1 virus, highlighting their potential as therapeutic agents in the treatment of HIV/AIDS (Romero et al., 1994).

Genotoxicity and Metabolic Activation Studies

Studies on compounds structurally similar to 2-(3-Methoxyphenyl)piperazine, focusing on their genotoxicity and metabolic activation, have provided insights into their safety profile and mechanism of action. These findings are crucial for the development of safer pharmacological agents (Kalgutkar et al., 2007).

Dopamine Uptake Inhibitors

The synthesis and optimization of dopamine uptake inhibitors, like GBR-12909, which share structural features with 2-(3-Methoxyphenyl)piperazine, demonstrate the potential of these compounds in treating disorders related to dopamine dysregulation, such as addiction and certain types of depression (Ironside et al., 2002).

Serotonergic Receptor Studies

Research involving [18F]p-MPPF, a compound related to 2-(3-Methoxyphenyl)piperazine, has significantly contributed to the understanding of serotonergic neurotransmission through PET imaging. This line of research holds promise for elucidating the role of serotonin in psychiatric and neurological disorders (Plenevaux et al., 2000).

Targeted Optical Imaging Agents

The development of targeted optical imaging agents using silver nanoparticles conjugated with methoxyphenyl piperazine-dithiocarbamate showcases the application of 2-(3-Methoxyphenyl)piperazine derivatives in enhancing imaging techniques for medical diagnostics (Chaturvedi et al., 2018).

Mechanism of Action

Target of Action

2-(3-Methoxyphenyl)piperazine dihydrochloride, also known as para-Methoxyphenylpiperazine (MeOPP), is a piperazine derivative . Its primary targets are the monoamine neurotransmitters . These neurotransmitters play a crucial role in regulating various physiological functions, including mood, appetite, and sleep .

Mode of Action

MeOPP interacts with its targets by inhibiting the reuptake and inducing the release of the monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines . Additionally, MeOPP has been demonstrated to act as a nonselective serotonin receptor agonist .

Biochemical Pathways

The affected pathways primarily involve the monoamine neurotransmitters. By inhibiting the reuptake and inducing the release of these neurotransmitters, MeOPP increases their concentration in the synaptic cleft, enhancing neurotransmission . The downstream effects include changes in mood, appetite, and sleep .

Pharmacokinetics

Similar piperazine derivatives are known to be metabolized in the liver and excreted via the kidneys . These ADME properties can impact the bioavailability of the compound, influencing its efficacy and duration of action .

Result of Action

The molecular and cellular effects of MeOPP’s action primarily involve changes in neurotransmission. By increasing the concentration of monoamine neurotransmitters in the synaptic cleft, MeOPP enhances neurotransmission, potentially leading to changes in mood, appetite, and sleep .

Safety and Hazards

Future Directions

The piperazine moiety is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring, which could lead to new synthetic methods to afford functionalized piperazines .

properties

IUPAC Name |

2-(3-methoxyphenyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c1-14-10-4-2-3-9(7-10)11-8-12-5-6-13-11;;/h2-4,7,11-13H,5-6,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQLCVYVRPREDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CNCCN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)piperazine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2931769.png)

![4-[(6-Phenylpyrimidin-4-yl)oxymethyl]-N-propan-2-ylpiperidine-1-carboxamide](/img/structure/B2931770.png)

![N-[(4-Ethylphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2931771.png)

![N-(4-bromophenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2931776.png)

![N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2931780.png)

![4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2931782.png)